molecular formula C10H18O2 B2974695 (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-19-1

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B2974695
CAS No.: 94994-19-1
M. Wt: 170.252
InChI Key: MADLGQZPTBBSDR-UHFFFAOYSA-N
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Description

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a methoxy group at the 4-position and a hydroxymethyl group at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and specialty materials. The methoxy group enhances solubility in polar solvents, while the bicyclic framework contributes to conformational rigidity, which is advantageous in drug design for targeting specific biological conformations .

Properties

IUPAC Name

(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLGQZPTBBSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of bicyclo[2.2.2]oct-1-ene with methanol in the presence of a catalyst. The reaction proceeds through a series of steps including the formation of an intermediate bicyclic ether, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol, also known as Ambroxide, is a chemical compound with diverse applications, particularly in scientific research. It is identified by the CAS No. 6790-58-5 .

Physicochemical Properties
Ambroxide exhibits several notable physicochemical properties that influence its applications. Key properties include:

  • Molar Refractivity: 73.29
  • TPSA (Topological Polar Surface Area): 9.23 Ų
  • Log Po/w (iLOGP): 3.26
  • Log S (ESOL): -4.27, indicating moderate solubility

Pharmacokinetic Properties

The compound's pharmacokinetic properties suggest its potential for biological activity:

  • GI Absorption: High
  • BBB (Blood-Brain Barrier) Permeant: Yes
  • P-gp Substrate: No
  • CYP2C9 Inhibitor: Yes

Scientific Research Applications

While specific applications of this compound are not extensively documented in the provided search results, research on related compounds such as methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, provides insight into potential uses.

Antiviral Research: Derivatives of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate have demonstrated antiviral properties against specific viral strains, suggesting potential for drug development targeting viral infections.

Cancer Cell Studies: In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells, suggesting mechanisms involving apoptosis induction and metabolic pathway interference.

Anti-inflammatory Mechanisms: Studies involving murine macrophages treated with methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production, indicating potential anti-inflammatory therapeutic applications.

Chemical Reactions

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo several types of chemical reactions, which may be relevant to the synthesis or modification of this compound:

  • Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 to form a ketone or aldehyde.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4. The reduction of ester group leads to the formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride SOCl2SOCl_2 or phosphorus tribromide PBr3PBr_3.

Mechanism of Action

The mechanism of action of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol with structurally related bicyclo[2.2.2]octane derivatives, highlighting key differences in functional groups, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties Applications
This compound Not explicitly provided C₁₀H₁₆O₂ 168.23 Methoxy, hydroxymethyl High rigidity; polar due to methoxy group Intermediate in drug synthesis; potential protecting group
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 105176-66-7 C₉H₁₇NO 155.24 Amino, hydroxymethyl Basic (amino group); harmful if swallowed (H302); eye irritant (H319) Pharmaceutical research (e.g., Toll-like receptor antagonists)
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol 94994-14-6 C₁₀H₁₅F₃O 208.22 Trifluoromethyl, hydroxymethyl Electron-withdrawing CF₃ group; increased lipophilicity Agrochemicals; fluorinated drug intermediates
{Bicyclo[2.2.2]octan-1-yl}methanol 2574-42-7 C₉H₁₆O 140.22 Hydroxymethyl (no additional substituents) Parent compound; lower polarity compared to substituted derivatives General organic synthesis
(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol 1108615-69-5 C₉H₁₇NO 155.24 Azabicyclo (N atom), hydroxymethyl Basic due to tertiary amine; potential for hydrogen bonding Chiral catalysts; bioactive molecule scaffolds

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methoxy group in this compound enhances solubility in polar solvents (e.g., methanol, DCM) compared to the nonpolar parent compound {bicyclo[2.2.2]octan-1-yl}methanol . The trifluoromethyl group in [4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol increases lipophilicity, making it suitable for membrane penetration in drug delivery . The amino group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol introduces basicity, enabling salt formation (e.g., hydrochloride salts) for improved stability .

Synthetic Utility: this compound serves as a precursor for protective groups (e.g., analogous to the OBO group in ) due to its stability under basic conditions . The azabicyclo derivative (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol is used in chiral synthesis, leveraging its nitrogen atom for coordination in asymmetric catalysis .

Safety and Toxicity: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol exhibits higher acute toxicity (H302, H319) compared to the methoxy derivative, which lacks reported hazard data in the provided evidence . The trifluoromethyl derivative’s safety profile is less documented but likely requires careful handling due to fluorinated byproducts (e.g., HF under decomposition) .

Research Findings

  • Drug Discovery: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol derivatives are key intermediates in Toll-like receptor antagonists, as shown in the synthesis of MHV370 for lupus therapy .
  • Fluorinated Derivatives : The trifluoromethyl analog’s collision cross-section data () suggests utility in mass spectrometry-based structural studies, aiding in conformational analysis.

Biological Activity

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a compound that has garnered attention in scientific research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆O₂, with a molecular weight of approximately 170.25 g/mol. Its structure features a bicyclo[2.2.2]octane core, which contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight170.25 g/mol
CAS Number2248335-36-4

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding with active sites on enzymes or receptors, potentially modulating their activity.
  • Structural Rigidity : The bicyclic structure provides stability that may enhance the compound’s binding affinity to biological targets.

Biological Activities

Research into the biological activities of this compound indicates several potential pharmacological properties:

Antimicrobial Activity

Compounds with similar bicyclic structures have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties. Preliminary studies indicate potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Enzyme Interaction

The interactions between the hydroxymethyl group and various enzymes suggest that this compound may influence metabolic pathways, although specific targets remain to be elucidated.

Potential Therapeutic Uses

Given its structural characteristics, this compound is being explored for its potential as a building block in drug development, particularly for synthesizing more complex therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
(4-Methylbicyclo[2.2.2]octan-1-yl)methanolBicyclicLacks methoxy group
(4-Hydroxybicyclo[2.2.2]octan-1-yl)methanolBicyclicContains hydroxyl instead of methoxy
(4-Phenylbicyclo[2.2.2]octan-1-yl)methanolBicyclicSubstituted with a phenyl group

This comparison highlights the distinct substitution pattern of this compound, which may confer unique biological activities not present in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of various derivatives related to bicyclic compounds:

  • Antimicrobial Studies : A study demonstrated that certain bicyclic compounds exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating potential therapeutic applications in treating infections caused by resistant strains .
  • In Silico Studies : Computational analyses have suggested that derivatives of bicyclic compounds can interact strongly with target proteins involved in bacterial resistance mechanisms, highlighting their potential role in drug design .
  • Pharmacological Exploration : Research has indicated that compounds with similar structural motifs can influence enzyme activity and may serve as precursors for novel therapeutic agents aimed at various diseases .

Q & A

Q. What decomposition pathways are observed under accelerated stability testing, and how are they mitigated?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks.
  • Analysis : Monitor via LC-MS for oxidation products (e.g., ketones from alcohol dehydrogenation) or hydrolysis byproducts.
  • Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen to suppress free radical pathways .

Application-Oriented Questions

Q. How is this compound utilized in natural product synthesis?

  • Methodological Answer : The compound serves as a chiral building block for terpene derivatives. For example:
  • Stepwise Functionalization : Convert the hydroxymethyl group to a ketone via oxidation (e.g., Dess-Martin periodinane), then perform aldol condensations to append polycyclic structures .

Q. What strategies improve yield in large-scale reactions involving this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions.
  • Catalyst Recycling : Immobilize platinum catalysts on mesoporous silica to minimize metal leaching .

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